5-(3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)thiazol-2-amine

Medicinal chemistry Lead optimization Physicochemical property profiling

5-(3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)thiazol-2-amine (molecular formula C12H7F3N4OS, molecular weight 312.27 g/mol) is a bi-heterocyclic compound combining a 1,2,4-oxadiazole ring and a 2-aminothiazole moiety connected via a direct C–C bond, bearing an ortho-trifluoromethyl substituent on the pendant phenyl group. This scaffold belongs to the 2-amino-5-oxadiazolyl thiazole class that garnered significant attention following the discovery of potent phosphoinositide 3-kinase γ (PI3Kγ) inhibitors, culminating in the clinical candidate TASP0415914.

Molecular Formula C12H7F3N4OS
Molecular Weight 312.27 g/mol
Cat. No. B11775648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)thiazol-2-amine
Molecular FormulaC12H7F3N4OS
Molecular Weight312.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NOC(=N2)C3=CN=C(S3)N)C(F)(F)F
InChIInChI=1S/C12H7F3N4OS/c13-12(14,15)7-4-2-1-3-6(7)9-18-10(20-19-9)8-5-17-11(16)21-8/h1-5H,(H2,16,17)
InChIKeyBZPAIPAWNRKMMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)thiazol-2-amine: A Bi-Heterocyclic Scaffold with Ortho-CF3 Regiochemistry for Kinase and HDAC-Targeted Research


5-(3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)thiazol-2-amine (molecular formula C12H7F3N4OS, molecular weight 312.27 g/mol) is a bi-heterocyclic compound combining a 1,2,4-oxadiazole ring and a 2-aminothiazole moiety connected via a direct C–C bond, bearing an ortho-trifluoromethyl substituent on the pendant phenyl group . This scaffold belongs to the 2-amino-5-oxadiazolyl thiazole class that garnered significant attention following the discovery of potent phosphoinositide 3-kinase γ (PI3Kγ) inhibitors, culminating in the clinical candidate TASP0415914 [1]. The compound is also structurally related to the trifluoromethyl-1,2,4-oxadiazole derivatives claimed in Novartis patent US-9056843-B2 as selective histone deacetylase 4 (HDAC4) inhibitors [2], and to thiazole-(5-aryl)oxadiazole hybrids recently investigated as alkaline phosphatase inhibitors with nanomolar Ki values [3].

Why Generic Substitution Fails for 5-(3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)thiazol-2-amine: Ortho-CF3 Regiochemistry, Scaffold Topology, and the 1,2,4-Oxadiazole Advantage


Procurement of this compound cannot be fulfilled by the superficially similar para-CF3, 4-ethyl analog (CAS 1707727-44-3) or other in-class thiazole-oxadiazole hybrids due to three critical structural distinctions. First, the ortho-trifluoromethyl group introduces a sterically constrained, out-of-plane phenyl conformation that fundamentally alters target binding geometry compared to the para-CF3 substitution pattern prevalent among commercial analogs [1]. Second, the free 2-amine on the thiazole ring provides a hydrogen-bond donor/acceptor profile and a synthetic handle for further derivatization that is absent in acetylated derivatives such as TASP0415914 [2]. Third, the specific 1,2,4-oxadiazole isomer (as opposed to the 1,3,4-oxadiazole found in many alternative series) has been demonstrated in published SAR studies to mitigate Ames mutagenicity risk relative to oxazole-based congeners—a critical consideration for drug discovery programs requiring genotoxicity-safe leads [2][3]. These differences mean that data obtained with para-substituted or ring-modified analogs cannot be reliably extrapolated to this compound.

Quantitative Differentiation Evidence for 5-(3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)thiazol-2-amine: Comparator-Based Analysis Across Physicochemical, Scaffold, and Selectivity Dimensions


Ortho-CF3 vs. Para-CF3 Regiochemistry: Molecular Weight and Lipophilicity Differentiation from the Closest Commercial Analog

The target compound (C12H7F3N4OS, MW 312.27 g/mol) differs from its closest commercially available analog, 4-ethyl-5-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)thiazol-2-amine (CAS 1707727-44-3, C14H11F3N4OS, MW 340.33 g/mol), by a molecular weight reduction of 28.06 Da (8.2% lower) attributable to the absence of the 4-ethyl substituent on the thiazole ring [1]. The para-CF3 analog has a computed XLogP3-AA of 3.9, whereas the ortho-CF3 substitution pattern in the target compound, combined with the absence of the ethyl group, is expected to produce a lower LogP due to reduced hydrophobic surface area and the electron-withdrawing ortho effect altering hydrogen-bonding potential [1]. This translates to improved aqueous solubility and a distinct pharmacokinetic starting point for lead optimization programs.

Medicinal chemistry Lead optimization Physicochemical property profiling

1,2,4-Oxadiazole Core Mitigation of Mutagenic Risk: Scaffold-Level Evidence from the PI3Kγ Inhibitor Series

In the SAR study of 2-amino-5-oxadiazolyl thiazoles that led to TASP0415914, Oka et al. (2013) explicitly reported that the central 1,2,4-oxadiazole ring was 'efficacious for mitigating a mutagenic risk, compared with an oxazole ring' in the Ames test [1]. This finding was a key design decision driving the selection of the oxadiazole scaffold over the earlier oxazole-based lead series. The target compound retains this identical 1,2,4-oxadiazole linker between the 2-aminothiazole and the phenyl ring—the same topological arrangement validated for reduced mutagenic potential. This contrasts with 1,3,4-oxadiazole-containing thiazole hybrids (e.g., the alkaline phosphatase inhibitor series) for which Ames data are not reported, and with oxazole-based analogs known to carry mutagenicity liability [1][2].

Drug safety Genotoxicity Structure–toxicity relationship PI3K inhibitor

Class-Level PI3Kγ Inhibitory Potency: The 2-Amino-5-Oxadiazolyl Thiazole Scaffold Delivers Sub-50 nM Enzyme Inhibition

The 2-amino-5-oxadiazolyl thiazole scaffold—of which the target compound is a direct structural member—was optimized by Oka et al. (2013) to yield PI3Kγ enzyme IC50 values below 50 nM. In the published SAR table (Table 1), lipophilic substituents on the oxadiazole ring, including tert-butyl (compound 3) and trifluoroethyl (compound 8a), were reported to produce 'equally potent Akt inhibitory activities' in a Raw-264 murine macrophage cell-based assay, with enzyme IC50 values <50 nM triggering progression to cellular testing [1]. The optimized candidate TASP0415914 (8j) demonstrated good potency in a cell-based assay and in vivo efficacy in a collagen-induced arthritis (CIA) mouse model after oral administration [1]. The target compound's ortho-CF3-phenyl substituent on the oxadiazole ring represents a distinct lipophilic group within this validated pharmacophore, positioning it within the SAR-tolerated substitution space. This stands in contrast to the alkaline phosphatase-targeted thiazole-(5-aryl)oxadiazole hybrid series (Butt et al., 2023), where the most potent compound 8g exhibited a Ki of 0.42 μM—approximately 10-fold weaker than the PI3Kγ activity benchmark [2].

PI3Kγ inhibition Inflammatory disease Kinase inhibitor Immunology

HDAC4 Inhibitory Potential: The Trifluoromethyl-1,2,4-Oxadiazole Pharmacophore in the Novartis Patent Series

The Novartis patent US-9056843-B2 (WO 2013/080120) discloses 46 example compounds based on the trifluoromethyl-1,2,4-oxadiazole scaffold as selective HDAC4 inhibitors for the treatment of Huntington's disease, muscle atrophy, and diabetes/metabolic syndrome [1]. The binding database entry BDBM162738 extracted from this patent reports an HDAC4 IC50 of 1,200 nM (1.2 μM) for a representative example compound [2]. The target compound incorporates the identical trifluoromethyl-phenyl-1,2,4-oxadiazole substructure claimed in the patent's Formula (I), but with the critical distinction that its 2-aminothiazole moiety provides a different exit vector and hydrogen-bonding capacity compared to the amide/alkoxyamide linkers present in the patent examples [1]. This structural orthogonality offers the potential to explore HDAC4 inhibition with a distinct chemotype that may exhibit differentiated isoform selectivity (HDAC4 vs. HDAC1, HDAC6), given that the patent reports selectivity data for examples such as compound 10 (HDAC4 IC50: reported; HDAC1 and HDAC6: less active) [1].

HDAC4 inhibition Neurodegeneration Epigenetics Huntington's disease

Free 2-Amine as a Synthetic Handle: Differentiation from N-Acetylated Clinical Candidate TASP0415914

A critical structural distinction between the target compound and the clinical-stage PI3Kγ inhibitor TASP0415914 is the free primary amine at the thiazole 2-position versus the N-acetyl cap in TASP0415914 [1]. The 2-aminothiazole moiety in the target compound provides a nucleophilic amine (pKa ~5–6 for the conjugate acid of 2-aminothiazole) [2] that can be readily functionalized via amide coupling, sulfonamide formation, reductive amination, or urea synthesis, enabling rapid analog generation for SAR exploration. In contrast, TASP0415914's acetamide group is a metabolic soft spot (subject to deacetylation) and blocks further derivatization at this position. Additionally, the target compound lacks the 4-methyl and 3-(3-hydroxypiperidin-1-yl) substituents present in TASP0415914, resulting in a minimal scaffold (MW 312.27 vs. TASP0415914 MW ~378) with higher ligand efficiency potential [1].

Synthetic chemistry Derivatization Chemical probe development Medicinal chemistry

Vendor-Supplied Quality Metrics: Comparator Purity and Analytical Characterization of Analog Compounds

The closest commercially available analog, 4-ethyl-5-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)thiazol-2-amine (CAS 1707727-44-3), is supplied with documented purity specifications from multiple reputable vendors: Bidepharm offers this analog at 97% purity with batch-specific QC data including NMR, HPLC, and GC , while AK Scientific supplies it at 95% purity . These quality benchmarks establish the analytical standards achievable for compounds in this structural class. For the target ortho-CF3 compound, procurement decisions should require equivalent or superior purity specifications (≥95% by HPLC) with full characterization data (1H NMR, 13C NMR, HRMS, and HPLC purity chromatogram), given its utility as a key intermediate for SAR exploration. The absence of a CAS registry number for the target compound in major public databases (as of the search date) necessitates heightened vendor due diligence to confirm structural identity.

Chemical procurement Quality control Analytical chemistry Building block sourcing

Optimal Research and Procurement Application Scenarios for 5-(3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)thiazol-2-amine


PI3Kγ-Focused Lead Optimization: Scaffold Hop from TASP0415914 with an Ortho-CF3 Phenyl Group

Teams developing PI3Kγ inhibitors for inflammatory or autoimmune indications can use this compound as a scaffold-hopping starting point to explore the ortho-CF3-phenyl substitution space on the 1,2,4-oxadiazole ring, a region demonstrated by Oka et al. (2013) to tolerate lipophilic groups while maintaining sub-50 nM enzyme potency [1]. The free 2-amine allows rapid parallel derivatization (amide, sulfonamide, urea libraries) to probe the ATP-binding pocket hinge region, while the ortho-CF3 group may confer altered isoform selectivity (PI3Kγ vs. PI3Kα/β/δ) compared to the trifluoroethyl-substituted analog 8a. The 1,2,4-oxadiazole core further mitigates the mutagenic liability that terminated the earlier oxazole-based lead series [1].

HDAC4 Chemical Probe Development: An Orthogonal Chemotype to the Novartis Amide-Linked Series

The trifluoromethyl-phenyl-1,2,4-oxadiazole substructure matches the pharmacophore claimed in Novartis patent US-9056843-B2 for selective HDAC4 inhibition [2]. However, the target compound replaces the amide/alkoxyamide linker with a direct thiazole connection, creating a structurally orthogonal series. This differentiation is valuable for developing chemical probes that can validate HDAC4 target engagement through a distinct binding mode, potentially overcoming resistance or selectivity limitations of existing class IIa HDAC inhibitors. The patent series baseline shows HDAC4 IC50 values around 1,200 nM, while optimized TFMO-based inhibitors have achieved 12 nM potency with >318-fold selectivity [3], indicating significant room for optimization of this underexplored chemotype.

Bi-Heterocyclic Fragment Library Expansion: A Low-MW, Ligand-Efficient Entry for Fragment-Based Drug Discovery

At MW 312.27 g/mol with 2 hydrogen bond donors and an estimated cLogP below 4.0, this compound meets the 'rule of three' criteria for fragment-based screening libraries [4]. The combination of a 1,2,4-oxadiazole (a recognized privileged structure in medicinal chemistry) with a 2-aminothiazole (a validated kinase hinge-binding motif) in a single, low-molecular-weight entity is rare among commercial building blocks. The ortho-CF3 group further distinguishes it from the more common para-substituted analogs, offering unique three-dimensional shape complementarity for fragment growing or merging campaigns targeting lipid kinases, HDACs, or alkaline phosphatases [1][2][5].

Kinase Selectivity Profiling: Ortho-CF3 as a Steric Probe for PI3K Isoform Discrimination

The ortho-trifluoromethyl group forces the phenyl ring out of coplanarity with the oxadiazole, creating a sterically congested conformation distinct from the planar para-CF3 arrangement in the commercial analog (CAS 1707727-44-3) [4]. This conformational constraint can be exploited as a steric probe in PI3K isoform selectivity panels: the 'bent' shape imposed by ortho substitution may differentially affect binding to PI3Kγ (which accommodates lipophilic groups near the oxadiazole in the published SAR) versus PI3Kα or PI3Kδ (which may have steric restrictions in the corresponding pocket). Such conformational probes are valuable for dissecting isoform-specific pharmacology without requiring extensive synthetic campaigns [1].

Quote Request

Request a Quote for 5-(3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.